molecular formula C14H13N5S B4478772 4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B4478772
M. Wt: 283.35 g/mol
InChI Key: OTNYPQCJSZPQSL-UHFFFAOYSA-N
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Description

The compound 4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine belongs to a class of fused triazinobenzimidazoles, which are hybrid heterocyclic systems combining benzimidazole and 1,3,5-triazine moieties.

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-8-6-7-20-11(8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNYPQCJSZPQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the reaction of 2-aminobenzimidazole with appropriate aldehydes and thiophenes under specific conditions. For instance, the reaction of 2-aminobenzimidazole with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine or benzimidazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine or benzimidazole rings.

Scientific Research Applications

4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Comparison

The core structure of triazinobenzimidazoles consists of a benzimidazole fused with a 1,3,5-triazine ring. Variations occur at the 4-position of the triazine moiety, where substituents such as aryl, heteroaryl, or alkyl groups modulate activity. Key analogs include:

Compound Name (Substituent R) Molecular Formula Molecular Weight Key Structural Feature Reference
4-(3-Methoxyphenyl) derivative (3d) C₁₆H₁₅N₅O 293.33 Methoxy group at para position
4-(3-Fluorophenyl) derivative (3e) C₁₅H₁₂FN₅ 281.29 Fluorine at meta position
4-(3-Hydroxyphenyl) derivative (3f) C₁₅H₁₃N₅O 279.30 Hydroxyl group at meta position
4-(2,3,4-Trimethoxyphenyl) derivative C₁₈H₁₉N₅O₃ 353.38 Three methoxy groups
4-(2-Ethoxyphenyl) derivative C₁₇H₁₇N₅O 307.35 Ethoxy group at ortho position
4-(4-Fluorophenyl) derivative C₁₅H₁₂FN₅ 281.29 Fluorine at para position

Key Observations :

  • Electron-donating groups (e.g., -OCH₃ in 3d) increase lipophilicity and steric bulk .
  • Heteroaryl substituents (e.g., thiophene in the target compound) may enhance π-π stacking interactions in biological targets.
Physicochemical Properties

Physicochemical parameters such as logP, logD, and polar surface area (PSA) influence bioavailability and target binding:

Compound logP logD PSA (Ų) Hydrogen Bond Donors Reference
4-(2-Ethoxyphenyl) derivative 3.26 1.48 63.51 3
4-(3-Methoxyphenyl) (3d) N/A N/A ~65 3
4-(3-Hydroxyphenyl) (3f) N/A N/A ~80 4
4-(4-Fluorophenyl) derivative ~2.8 ~1.2 ~60 2

Key Observations :

  • Higher PSA (e.g., 3f) correlates with improved solubility but reduced membrane permeability.
  • logP values >3 (e.g., 4-(2-ethoxyphenyl) derivative) suggest moderate lipophilicity, favoring blood-brain barrier penetration .
  • Hydrogen bond donors (e.g., -NH₂ and -OH in 3f) enhance interactions with enzymatic targets like DHFR .
Antinematodal Activity (Trichinella spiralis):

From Anichina et al. (2020) :

Compound (Substituent R) Efficacy at 50 µg/mL (%) Key Functional Group Reference
3f (3-Hydroxyphenyl) 56% -OH
3d (3-Methoxyphenyl) 42% -OCH₃
3e (3-Fluorophenyl) 38% -F

Key Findings :

  • The hydroxyl group in 3f confers the highest anthelmintic activity, likely due to hydrogen bonding with parasitic enzymes .
  • Methoxy and fluorine substituents show moderate activity, suggesting steric and electronic effects influence target binding.
DHFR Inhibition and Antitumor Potential:
  • Dialkyl derivatives (e.g., 4,4-dimethyl analogs) exhibit DHFR inhibition, a mechanism critical in cancer therapy .
  • Triazino[1,2-a]benzimidazoles with bulky substituents show enhanced selectivity for bacterial DHFR over human isoforms .

Biological Activity

The compound 4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a triazine ring with a benzimidazole moiety and a methylthiophene substituent. The molecular formula is C11H12N4SC_{11}H_{12}N_4S, with a molecular weight of approximately 240.31 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to This compound . These compounds have shown significant cytotoxic effects against various cancer cell lines including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives against the aforementioned cell lines. The results indicated that compounds similar to the target compound exhibited IC50 values ranging from 7 µM to 24 µM across different cell lines. The most potent derivatives demonstrated selective toxicity towards cancer cells compared to normal cells.

CompoundCell LineIC50 (µM)Selectivity Ratio
22HCT-11674
46MCF-7152
22HeLa113.1

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
  • Targeting Specific Pathways : Molecular docking studies suggest that the compound may interact with key proteins involved in cell signaling pathways such as MDM2 and VEGFR-2.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells has been observed as a contributing factor to its cytotoxic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiophene ring and substitutions on the triazine moiety significantly influence biological activity. For instance:

  • Substituents on the thiophene ring enhance potency.
  • Altering the position of nitrogen atoms within the triazine framework can lead to variations in selectivity and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(3-Methylthiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.